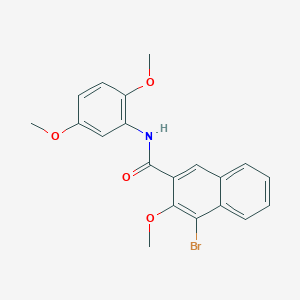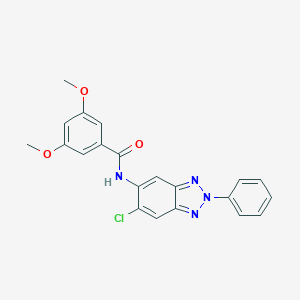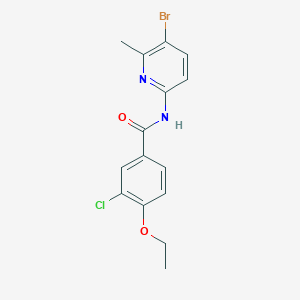![molecular formula C19H21ClN2O4 B278213 N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B278213.png)
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, also known as ODM-201, is a non-steroidal androgen receptor inhibitor that has been developed for the treatment of advanced prostate cancer. It is a potent and selective inhibitor of androgen receptor signaling, which plays a critical role in the development and progression of prostate cancer.
作用机制
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide is a potent and selective inhibitor of androgen receptor signaling. It binds to the androgen receptor with high affinity and specificity, preventing the binding of androgens such as testosterone and dihydrotestosterone. This inhibition of androgen receptor signaling leads to the suppression of prostate cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of prostate cancer cells both in vitro and in vivo. N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to have a favorable safety profile, with a low incidence of adverse events in clinical trials.
实验室实验的优点和局限性
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has several advantages for lab experiments. It is a potent and selective inhibitor of androgen receptor signaling, making it a valuable tool for studying the role of androgen receptor signaling in prostate cancer. N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to have a favorable safety profile, making it suitable for use in preclinical studies. However, N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has some limitations for lab experiments. It is a relatively new drug, and its long-term effects are not yet fully understood. Additionally, N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide is currently only approved for the treatment of advanced prostate cancer, limiting its use in other areas of research.
未来方向
There are several future directions for research on N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. One area of research is the development of combination therapies that include N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. Combination therapies may enhance the anti-tumor activity of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide and improve patient outcomes. Another area of research is the identification of biomarkers that can predict response to N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. This may help identify patients who are most likely to benefit from treatment with N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. Finally, there is a need for further research on the long-term effects of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, particularly in patients who receive long-term treatment.
合成方法
The synthesis of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide involves the reaction of 2-chloro-4-nitrophenol with 2-methoxyaniline to form 2-chloro-4-(2-methoxyanilino)phenol. This intermediate is then reacted with 2-chloroacetyl chloride to form 2-chloro-N-(2-methoxyphenyl)-N-(2-chloro-4-hydroxyphenyl)acetamide. Finally, this intermediate is reacted with 2-methylpropanoyl chloride to form N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide.
科学研究应用
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been extensively studied in preclinical and clinical trials for the treatment of advanced prostate cancer. It has shown promising results in both preclinical and clinical studies, demonstrating potent and selective inhibition of androgen receptor signaling. N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to have a favorable safety profile in clinical trials, with a low incidence of adverse events.
属性
产品名称 |
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide |
|---|---|
分子式 |
C19H21ClN2O4 |
分子量 |
376.8 g/mol |
IUPAC 名称 |
N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H21ClN2O4/c1-12(2)19(24)22-15-9-8-13(10-17(15)25-3)21-18(23)11-26-16-7-5-4-6-14(16)20/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
InChI 键 |
LFDMEOJHDVYIRY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)OC |
规范 SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278132.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B278133.png)


![3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278139.png)
![3-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278142.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide](/img/structure/B278143.png)

![3-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278147.png)
![3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278149.png)
![Methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278150.png)
![Methyl 3-[(5-bromo-2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278151.png)
![Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278153.png)